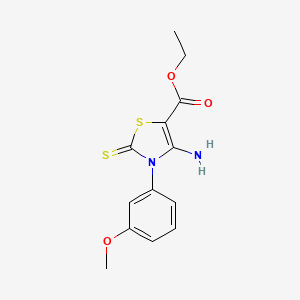

ethyl 4-amino-3-(3-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Ethyl 4-amino-3-(3-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized thiazole derivative characterized by:

- A 2,3-dihydro-1,3-thiazole core with a thione (sulfanylidene) group at position 2.

- A 3-methoxyphenyl substituent at position 3, contributing steric bulk and electronic effects via the methoxy group.

- An ethyl carboxylate ester at position 5, enhancing solubility in organic solvents.

This compound belongs to a class of bioactive heterocycles with applications in medicinal chemistry, particularly as antimicrobial, anticancer, or enzyme-inhibiting agents . Its synthesis likely follows routes similar to structurally related thiazoles, such as one-pot cyclocondensation of thioureas, β-keto esters, and halogenated intermediates .

Properties

IUPAC Name |

ethyl 4-amino-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c1-3-18-12(16)10-11(14)15(13(19)20-10)8-5-4-6-9(7-8)17-2/h4-7H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKJCLSEGCQGOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=CC=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-(3-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of ethyl bromoacetate under basic conditions to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(3-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-amino-3-(3-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: Used in the development of novel materials with unique electronic and optical properties.

Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-(3-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ), which may reduce reactivity in nucleophilic substitution but improve binding to aromatic protein pockets.

- Biological Activity: Fluorophenyl derivatives (e.g., ) exhibit notable anticancer activity (IC₅₀ = 8–12 µM), while nitro-substituted analogues show higher cytotoxicity but poorer solubility .

- Synthetic Accessibility : Methyl and allyl derivatives are synthesized in higher yields (75–85%) via one-pot methods , whereas methoxy- or nitro-substituted variants require multi-step purification .

Physicochemical Properties

The 3-methoxyphenyl group balances hydrophobicity and polarity, making the target compound more soluble than nitro-substituted analogues but less than aliphatic variants.

Biological Activity

Ethyl 4-amino-3-(3-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate (referred to as "the compound") is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C12H14N2O3S

- Molecular Weight : 270.32 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer activity. The compound has shown promising results against various cancer cell lines:

- In vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer). The IC50 values observed were as follows:

These results indicate that the compound effectively inhibits cell growth in these cancer types.

The mechanism by which the compound exerts its anticancer effects is believed to involve:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by disrupting the cell cycle.

- Targeting Specific Pathways : It may inhibit key proteins involved in tumor progression, such as SIRT2, which is implicated in various cancers .

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of the compound on human breast carcinoma (MCF-7) and lung carcinoma (H460) cell lines. The findings revealed that treatment with the compound resulted in significant growth inhibition compared to control groups. The results are summarized in Table 1 below.

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 19.5 | Apoptosis induction |

| HCT116 | 3.29 | Cell cycle arrest |

| H460 | 10 | ROS generation |

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict how the compound interacts with target proteins involved in cancer pathways. The docking scores indicated strong binding affinities to SIRT2 and other oncogenic proteins, supporting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.